![molecular formula C26H25N5O2S B2698279 5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-82-0](/img/structure/B2698279.png)
5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that belongs to the class of 1,2,4-triazole derivatives . These derivatives are known for their promising anticancer properties . The compound contains several functional groups including a benzhydrylpiperazine group, a furan ring, a thiazole ring, and a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives involves multi-step procedures . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The exact synthesis process for this specific compound is not available in the retrieved resources.Scientific Research Applications
Carbonic Anhydrase Inhibition
5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: is an effective inhibitor of human carbonic anhydrase (hCA). Crystal structures reveal that it interacts with both hCA II and hCA VII. Notably, it exhibits higher selectivity for hCA VII due to specific polar and hydrophobic interactions in its active site. The flexibility of the linker and tail length plays a crucial role in determining inhibition selectivity .
Anticancer Activity
Derivatives of this compound have been evaluated for their cytotoxic effects. Some analogues demonstrated promising activity against tumor cell lines, with IC50 values ranging from 15.6 to 41.8 µM. Further exploration of its anticancer potential is warranted .
Acetylcholinesterase (AChE) Binding
Compound 5 has been studied as a potential AChE binder. Calculated binding energy suggests that it could serve as a starting point for developing AChE inhibitors .
Other Biological Activities
While more research is needed, derivatives of this compound have shown varying degrees of cytotoxicity. Specific analogues exhibit notable activity, making them interesting candidates for further investigation .
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The 1,2,4-triazole derivatives, including this compound, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human carbonic anhydrases (hcas), which are zinc-containing enzymes . These enzymes catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
Similar compounds have been shown to interact with their targets through a higher number of polar and hydrophobic interactions in the active site of hca vii compared to hca ii . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
Hca vii, a potential target of similar compounds, is known to play a role in neuronal excitation, establishing a gabaergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of hco3− ions through gabaa receptors .
Result of Action
Similar compounds have been found to inhibit hcas, potentially affecting processes such as the reversible hydration of carbon dioxide to bicarbonate and proton ions .
properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c32-25-24(34-26-27-18-28-31(25)26)23(21-12-7-17-33-21)30-15-13-29(14-16-30)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,22-23,32H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMPAGVAMHLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CO4)C5=C(N6C(=NC=N6)S5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.